N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by:
- A bicyclic pyrazolo[3,4-d]pyrimidin-4-one core.
- Two 4-fluorophenyl substituents at the N1 and acetamide positions.
- An acetamide linker bridging the pyrimidinone core and the N-aryl group.
Its structural features, including fluorinated aromatic rings, influence its electronic properties, solubility, and binding interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYXNSMWULIYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.
Introduction of fluorophenyl groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorine atoms replace other substituents on the aromatic ring.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The fluorophenyl groups can participate in substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to analogues with modifications in the pyrazolo-pyrimidinone core, aryl substituents, or acetamide linker. Key examples include:
Key Observations from Structural Comparisons
Chromenone-fused derivatives (e.g., ) exhibit extended conjugated systems, likely influencing binding affinity in enzyme active sites.
Steric and Solubility Considerations: Substituents like 3-methoxyphenyl (in ) or sulfonamide (in ) modulate solubility: methoxy groups increase lipophilicity, while sulfonamides improve aqueous solubility.
Biological Activity
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
- Molecular Formula : C22H23FN4O2
- Molecular Weight : 394.45 g/mol
- LogP (Partition Coefficient) : 3.043
- Water Solubility (LogSw) : -3.73
- Polar Surface Area : 51.95 Ų
These properties suggest that the compound has moderate lipophilicity and low solubility in water, which may influence its bioavailability and pharmacokinetics.
Anticancer Properties
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, in inhibiting tumor growth across various cancer cell lines.
Case Study: In Vitro Efficacy
In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, the compound exhibited notable antiproliferative activity against a panel of 60 human tumor cell lines from the NCI database. The mean growth inhibition (GI%) was recorded at approximately 43.9% across these lines, indicating substantial anticancer potential .
The mechanism underlying the anticancer activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs). Specifically, it has been shown to halt the cell cycle at the S phase and induce apoptosis in cancer cells. For instance, one derivative demonstrated an increase in caspase-3 levels by 7.32-fold compared to controls, indicating enhanced apoptotic activity .
Enzymatic Inhibition
The compound has also been included in libraries targeting protein kinases and serine proteases, suggesting its potential role as an inhibitor for these enzymes . Inhibition of such targets is crucial for developing therapies aimed at various cancers.
Comparative Efficacy Table
| Compound Name | IC50 (µM) | Target Enzyme | Cell Line |
|---|---|---|---|
| This compound | 11.70 | CDK2 | RFX 393 |
| Compound 12b | 18.98 | CDK2/TRKA | MDA-MB-468 |
| Compound 6s | 19.92 | CDK2/TRKA | RFX 393 |
This table summarizes key findings from various studies assessing the potency of different derivatives against specific targets in cancer cell lines.
Future Directions
Given the promising results regarding the biological activity of this compound, further research is warranted to explore:
- In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Assessing synergistic effects with other anticancer agents.
- Mechanistic Studies : Elucidating detailed pathways involved in its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
